N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS2.ClH/c1-13(2)27-11-9-14-18(12-27)30-22(25-20(28)16-8-10-23-26(16)3)19(14)21-24-15-6-4-5-7-17(15)29-21;/h4-8,10,13H,9,11-12H2,1-3H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMNKVUAMCZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=NN5C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is vital for maintaining genomic integrity by repairing DNA damage.
Synthesis and Structure
The compound is synthesized through a series of reactions involving substituted benzothiazoles and thienopyridine derivatives. Its molecular formula is C25H26ClN3O2S2 with a molecular weight of approximately 500.1 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Inhibition of APE1
Research indicates that this compound exhibits significant inhibition of APE1 activity. In a focused medicinal chemistry study, it was found to have single-digit micromolar activity against purified APE1 enzymes and demonstrated similar effectiveness in cellular assays using HeLa cell extracts. The compound potentiated the cytotoxic effects of alkylating agents like methylmethane sulfonate and temozolomide, suggesting its potential use in enhancing cancer therapies that rely on DNA damage mechanisms .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the benzothiazole and thienopyridine moieties can significantly influence the inhibitory potency against APE1. For instance, variations in the substituents on these rings were correlated with changes in biological activity, highlighting the importance of specific interactions between the compound and the enzyme .
Case Study 1: Enhancement of Chemotherapy
In a study involving the combination of this compound with temozolomide, it was shown that the compound could enhance the drug's efficacy in treating glioblastoma cells. The mechanism was attributed to the compound's ability to inhibit APE1, leading to increased accumulation of DNA damage and subsequent cell death .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The inhibition of APE1 was linked to reduced oxidative stress and inflammation in neuronal cells, suggesting a dual role in both cancer therapy and neuroprotection .
Pharmacokinetics
The pharmacokinetic profile shows favorable absorption and distribution characteristics. In animal studies, after intraperitoneal administration at 30 mg/kg body weight, significant exposure levels were observed in plasma and brain tissues. This property is particularly beneficial for targeting central nervous system tumors .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. In vitro evaluations have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Ampicillin |
| Escherichia coli | 64 μg/mL | Streptomycin |
| Candida albicans | 128 μg/mL | Fluconazole |
These results indicate the compound's potential as a new antimicrobial agent comparable to established antibiotics.
Anticancer Activity
The anticancer potential of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has been explored through various mechanisms:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in several cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis in cancer cells.
Case studies have reported that derivatives of this compound can effectively target specific pathways involved in cancer cell survival and proliferation.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been investigated extensively:
- Topoisomerase Inhibition : It has demonstrated the ability to inhibit bacterial topoisomerases with IC50 values as low as 0.015 μg/mL against S. aureus, indicating selective action against bacterial enzymes.
- Kinase Inhibition : The compound exhibits inhibitory activity against certain kinases involved in cancer progression.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety in this compound is susceptible to hydrolysis under acidic or basic conditions. This reaction typically proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond:
Reaction Conditions
| Condition | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 100–110°C | Pyrazole-5-carboxylic acid + Amine salt |
| Basic Hydrolysis | NaOH (40%), reflux | 80–90°C | Sodium carboxylate + Amine |
Similar hydrolysis pathways have been observed in structurally related compounds, such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyltetrahydrothienopyridin-2-yl)-4-nitrobenzamide hydrochloride, where acidic hydrolysis yielded the corresponding carboxylic acid.
Nucleophilic Aromatic Substitution on Benzo[d]thiazole
Example Reaction
Halogenation under Friedel-Crafts conditions:
Oxidation of the Thieno[2,3-c]pyridine Ring
The sulfur atom in the tetrahydrothieno[2,3-c]pyridine ring is prone to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
Oxidation Conditions
| Oxidizing Agent | Stoichiometry | Product | Stability |
|---|---|---|---|
| HO | 1 equivalent | Sulfoxide | Stable at RT |
| mCPBA | 2 equivalents | Sulfone | Thermally resistant |
Studies on related tetrahydrothieno[2,3-c]pyridine derivatives confirm sulfoxide formation as a major pathway under mild oxidative conditions .
Metal Coordination via Pyrazole
The 1-methylpyrazole group can act as a ligand for transition metals, forming coordination complexes. This property is exploited in catalysis and materials science:
Example Reaction
Coordination with palladium(II):
Properties of Complexes
| Metal Ion | Geometry | Application | Reference |
|---|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation | |
| Ni(II) | Octahedral | Sensor development |
Alkylation and Acylation Reactions
The secondary amine in the tetrahydrothieno[2,3-c]pyridine scaffold can undergo alkylation or acylation:
Alkylation
Acylation
Reagent Compatibility
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Alkylation | Methyl iodide, KCO | 60–75 |
| Acylation | Acetyl chloride, EtN | 70–85 |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 200°C, with the hydrochloride salt decomposing earlier due to HCl release . Photolytic degradation studies indicate sensitivity to UV light, necessitating storage in amber containers.
Q & A
Q. What are the key considerations for synthesizing the compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, dimethylformamide), and reaction time. For example, coupling benzo[d]thiazole derivatives with tetrahydrothieno precursors under reflux conditions is critical for amide bond formation. Purification via recrystallization or chromatography (e.g., silica gel or HPLC) ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) and verifying final product integrity via NMR and mass spectrometry (MS) are essential .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms backbone structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches). High-Performance Liquid Chromatography (HPLC) quantifies purity, while MS provides molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How should researchers assess the compound’s stability under varying physicochemical conditions?
Accelerated stability studies under stress conditions (e.g., heat, light, humidity) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify degradation pathways. Solubility profiles in buffers (pH 1–12) and solvents (DMSO, aqueous mixtures) guide formulation strategies. Long-term storage stability is tested at –20°C, 4°C, and room temperature with periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
Discrepancies often arise from poor bioavailability or metabolic instability. Pharmacokinetic profiling (plasma/tissue distribution via LC-MS) and metabolite identification (using hepatic microsomes) clarify in vivo behavior. Parallel in vitro assays under physiological conditions (e.g., serum-containing media) improve translatability. Orthogonal target engagement assays (e.g., SPR, cellular thermal shift assays) validate mechanism-of-action hypotheses .
Q. What computational strategies predict the compound’s target selectivity and off-target interactions?
Molecular docking (e.g., AutoDock Vina) against crystallographic protein libraries identifies putative targets. Molecular dynamics (MD) simulations assess binding stability and residence time. Machine learning models (e.g., QSAR) trained on analogous benzothiazole-pyrazole hybrids predict ADMET properties. Off-target screening using PubChem BioAssay data minimizes toxicity risks .
Q. How can synthetic routes be optimized for scalability while maintaining reproducibility?
Design of Experiments (DoE) optimizes critical parameters (e.g., stoichiometry, solvent volume). Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps. Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) enhance sustainability. Process analytical technology (PAT) monitors real-time reaction progress via inline NMR or Raman spectroscopy .
Q. What strategies elucidate structure-activity relationships (SAR) for analogs with improved potency?
Systematic modification of the benzothiazole core (e.g., halogenation at position 6) and pyrazole substituents (e.g., methyl vs. isopropyl groups) is guided by X-ray co-crystallography with target proteins. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity. Parallel synthesis of 10–20 analogs followed by high-throughput screening (HTS) identifies lead candidates .
Methodological Notes
- Contradictory Data Resolution : Use orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and replicate experiments across independent labs to confirm findings .
- Scalability Challenges : Pilot-scale reactions (1–10 g) with rigorous impurity profiling (HPLC-MS) identify critical quality attributes (CQAs) for Good Manufacturing Practice (GMP) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
